molecular formula C22H27N3O4S B2981746 N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide CAS No. 1198069-11-2

N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide

Cat. No. B2981746
CAS RN: 1198069-11-2
M. Wt: 429.54
InChI Key: BNYSKFULYOUUKH-UHFFFAOYSA-N
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Description

N,N-diethyl-3-methylbenzamide, commonly known as DEET, is the principle ingredient in many personal insect repellents worldwide and is highly effective against a broad spectrum of insect pests . It is also known as Rebemide .


Synthesis Analysis

The synthesis of N,N-diethyl-3-methylbenzamide has been successfully applied with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .


Molecular Structure Analysis

The molecular structure of N,N-diethyl-3-methylbenzamide is similar to DEF, except with the presence of a 3-methylbenzyl group rather than a hydrogen on its amide carbon .


Chemical Reactions Analysis

This compound and its metabolites, N,N-diethyl-3-hydroxymethylbenzamide (DHMB) and 3-diethyl-carbamoyl benzoic acid (DCBA), can be quantified in urine using online solid phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS) .


Physical And Chemical Properties Analysis

Benzamide, a related compound, appears as a white solid in powdered form and as colorless crystals in crystalline form. It is slightly soluble in water and soluble in many organic solvents .

Scientific Research Applications

Cardiac Electrophysiological Activity

Research has explored the synthesis and cardiac electrophysiological effects of N-substituted imidazolylbenzamides or benzene-sulfonamides, showing their potential as selective class III agents for cardiac applications. This indicates the chemical's relevance in developing treatments for heart-related conditions, demonstrating a viable alternative for producing class III electrophysiological activity in specific benzamide series (Morgan et al., 1990).

Prodrug Applications

The compound's derivatives have been investigated as potential prodrug forms, particularly for enhancing the solubility and bioavailability of sulfonamide-based drugs. This research focuses on the chemical modification to improve drug delivery systems, highlighting its significance in pharmaceutical development (Larsen et al., 1988).

Anti-bacterial and Insect-repellent Properties

Novel reactive dyes incorporating the compound have been designed to exhibit simultaneous insect-repellent and anti-bacterial properties. This innovative approach suggests its use in creating materials that provide dual-functionality, thereby contributing to fields like textile engineering and public health (Mokhtari et al., 2014).

Ion Sensing and Selectivity

Research into the development of a samarium-selective membrane sensor using a derivative of the chemical compound has shown promising results in ion sensing technology. This application is crucial for analytical chemistry and environmental monitoring, illustrating the compound's versatility in sensor development (Ganjali et al., 2003).

Anti-acetylcholinesterase Activity

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including modifications of the benzamide structure, have been conducted to assess anti-acetylcholinesterase activity. This research is integral to discovering new treatments for neurodegenerative diseases, emphasizing the compound's potential in therapeutic applications (Sugimoto et al., 1990).

Mechanism of Action

The mechanism of action of N,N-diethyl-3-methylbenzamide is primarily as an insect repellent .

Future Directions

The use of N,N-diethyl-3-methylbenzamide in insect repellents is well-established . Future research may explore other potential applications of this compound and related substances.

properties

IUPAC Name

N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-4-25(5-2)22(27)19-7-6-8-20(15-19)24-21(26)16-23-30(28,29)14-13-18-11-9-17(3)10-12-18/h6-15,23H,4-5,16H2,1-3H3,(H,24,26)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYSKFULYOUUKH-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CNS(=O)(=O)C=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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